molecular formula C10H11NO2 B2683084 Methyl 3-(pyridin-2-yl)but-2-enoate CAS No. 152468-94-5

Methyl 3-(pyridin-2-yl)but-2-enoate

Cat. No.: B2683084
CAS No.: 152468-94-5
M. Wt: 177.203
InChI Key: OFLPNKBAAYZEND-UHFFFAOYSA-N
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Description

“Methyl 3-(pyridin-2-yl)but-2-enoate” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 . It is typically in liquid form .


Physical and Chemical Properties Analysis

“this compound” is typically in liquid form . Its boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Synthesis and Functionalization

Methyl 3-(pyridin-2-yl)but-2-enoate serves as a versatile scaffold in the synthesis of highly functionalized pyridine derivatives. For instance, it has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, offering a convenient pathway for producing a variety of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Additionally, this compound has been involved in reactions leading to polysubstituted pyridines, further elaborated into bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridines (Abu-Shanab et al., 1994).

Catalytic Processes

In catalysis, this compound has been a key player in the development of new annulation processes. For example, it has acted as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Moreover, it has been central to studies on the cobalt carbonyl-catalyzed hydroesterification of butadiene, yielding important insights into the production of methyl 3-pentenoate and further esterification to dimethyl adipate (Matsuda, 1973).

Heterocyclic Compounds Synthesis

The role of this compound extends to the synthesis of heterocyclic compounds, underlining its importance in organic chemistry. It has facilitated the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, contributing to the development of novel heterocyclic systems with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997). Additionally, its utility has been demonstrated in the synthesis of furo[3,2-c]pyridine derivatives through anion relay enabled [3 + 3]-annulation of active methylene isocyanides and conjugated ene-yne-ketones, showcasing a novel methodology for constructing biologically valuable compounds (Dong et al., 2018).

Properties

IUPAC Name

methyl (E)-3-pyridin-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-5-3-4-6-11-9/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLPNKBAAYZEND-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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